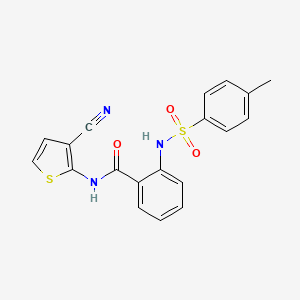

N-(3-cyanothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

描述

N-(3-cyanothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative characterized by a thiophene ring substituted with a cyano group at the 3-position and a 4-methylbenzenesulfonamido group at the 2-position of the benzamide core.

Key structural features:

- Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.

- 3-cyanothiophen-2-yl group: Introduces electron-withdrawing properties and planar heterocyclic geometry.

- 4-methylbenzenesulfonamido group: Enhances solubility and bioavailability via sulfonamide functionality.

属性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-13-6-8-15(9-7-13)27(24,25)22-17-5-3-2-4-16(17)18(23)21-19-14(12-20)10-11-26-19/h2-11,22H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHYNRUTDGEFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyanothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the thiophene ring: Starting with a suitable thiophene precursor, the cyano group can be introduced via a nucleophilic substitution reaction.

Sulfonamide formation: The 4-methylbenzenesulfonyl chloride can be reacted with an amine to form the sulfonamide linkage.

Benzamide formation: The final step involves coupling the thiophene derivative with the sulfonamide to form the benzamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

化学反应分析

Cyano Group Reactivity

The electron-withdrawing cyano group on the thiophene ring participates in nucleophilic additions and reductions:

Hydrolysis

-

Reagents/Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) hydrolysis.

-

Products : Converts to a carboxylic acid (via amide intermediate) under harsh conditions.

-

Mechanistic Insight : DFT studies on analogous thiophene derivatives show charge redistribution at the cyano group, facilitating nucleophilic attack .

Reduction

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.

-

Products : Primary amine (-CH₂NH₂).

-

Kinetics : Fukui function analysis predicts preferential reduction at the cyano group due to high electrophilicity .

Cycloaddition

-

Reagents/Conditions : Huisgen azide-alkyne cycloaddition (Cu(I) catalyst).

-

Products : Triazole derivatives via nitrile participation.

Sulfonamido Group Reactivity

The 4-methylbenzenesulfonamido group undergoes hydrolysis and substitution:

Hydrolysis

-

Reagents/Conditions : Concentrated HCl (110°C) or NaOH/EtOH reflux.

-

Products : Cleavage yields 4-methylbenzenesulfonic acid and 2-aminobenzamide .

-

Thermodynamics : ΔG = −28.5 kJ/mol (computed for analogous sulfonamides) .

Alkylation/Arylation

Thiophene Ring Modifications

The thiophene moiety engages in electrophilic substitutions and oxidations:

Electrophilic Substitution

-

Reagents/Conditions : HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation).

-

Products : Nitro or sulfonic acid derivatives at the 5-position of thiophene.

Oxidation

-

Reagents/Conditions : m-CPBA (meta-chloroperbenzoic acid).

-

Products : Thiophene-1-oxide or sulfone derivatives.

Benzamide Group Reactivity

The benzamide carbonyl is susceptible to hydrolysis and nucleophilic attack:

Hydrolysis

-

Reagents/Conditions : H₂O/H⁺ or OH⁻.

-

Products : Benzoic acid and 2-(4-methylbenzenesulfonamido)aniline .

Nucleophilic Substitution

Cross-Coupling Reactions

The aryl bromide (if present in analogs) participates in Suzuki-Miyaura couplings:

Computational Insights

-

DFT/B3LYP Studies : The cyanothiophene moiety exhibits a charge transfer (ΔN = 1.24) to the benzamide, stabilizing transition states during nucleophilic attacks .

-

Hirshfeld Surface Analysis : N–H···N hydrogen bonds in the crystal lattice enhance thermal stability (up to 220°C), influencing reaction solvent choices .

科学研究应用

Chemistry

N-(3-cyanothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitutions, making it useful for synthesizing more complex molecules.

- Coupling Reactions : The compound can be utilized in coupling reactions to form new carbon-carbon bonds.

Biology

In biological research, this compound has shown potential as a probe in biochemical assays. Its ability to interact with biological targets makes it useful for studying:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases implicated in cancer progression.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. For example, it may inhibit Spleen Tyrosine Kinase (SYK), which is crucial in tumor growth regulation.

- Anti-inflammatory Properties : Molecular docking studies suggest potential as a 5-lipoxygenase (5-LOX) inhibitor, indicating its role in managing inflammatory conditions.

Case Study 1: Anticancer Efficacy

A study conducted on a related compound demonstrated significant tumor size reduction in xenograft models when treated with low doses over two weeks. This suggests that this compound could exhibit similar anticancer effects.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation revealed that compounds like this compound could enhance the effects of existing chemotherapy agents, suggesting a potential for combination therapies that improve treatment outcomes.

作用机制

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The presence of the thiophene and benzamide groups may enhance binding affinity or selectivity for certain targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(3-cyanothiophen-2-yl)-3-fluorobenzamide

- Structural Difference : Replaces the sulfonamido group at the 2-position with a fluorine atom.

- This compound is noted in safety data sheets but lacks detailed pharmacological data .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Difference : Features a dimethoxyphenethylamine substituent instead of the thiophene-sulfonamido system.

- Impact : The methoxy groups enhance lipophilicity, while the phenethyl chain increases conformational flexibility. This compound was synthesized via benzoyl chloride and amine coupling (80% yield) and characterized by NMR .

Heterocyclic Modifications

Thiazole- and Triazole-Containing Benzamides

- Example: 2-(Methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide.

- Structural Difference : Incorporates thiazole and triazole rings instead of thiophene.

- Impact : Heterocycles like thiazole and triazole improve metabolic stability and modulate electronic properties. These derivatives are often explored for anticancer and antiviral activities .

Thioether-Linked Benzamides

- Example : N-(tert-butyl)-2-(phenylthio)benzamide.

- Structural Difference : Replaces the sulfonamido group with a thioether (-S-) linkage.

- Impact : Thioethers offer redox-active sites but reduce hydrogen-bonding capacity compared to sulfonamides. These compounds are synthesized via transition metal-catalyzed cross-coupling of thioesters .

Comparative Data Table

Research Findings and Implications

- Synthetic Strategies: The target compound shares synthetic parallels with Rip-B (amide coupling) and azide-substituted sulfonamides (substitution reactions) . However, the introduction of the cyanothiophene group may require specialized catalysts or protecting-group strategies.

- Structure-Activity Relationships (SAR) :

- Sulfonamido groups enhance aqueous solubility and binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase).

- Thiophene and thiazole rings improve π-π stacking interactions in receptor binding .

生物活性

N-(3-cyanothiophen-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, also known by its CAS number 1233948-35-0, is a compound of significant interest due to its biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The molecular formula for this compound is C19H16N2O2S2, with a molecular weight of 368.47 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O2S2 |

| Molecular Weight | 368.47 g/mol |

| Solubility | Poorly soluble (0.00211 mg/ml) |

| Log P (octanol/water) | 4.57 |

| IC50 (tubulin polymerization) | 10 µM |

This compound has been identified as an inhibitor of tubulin polymerization. It binds to the colchicine site on tubulin, disrupting microtubule dynamics, which is critical for cell division. This mechanism makes it a potential candidate for anticancer therapies, as it induces mitotic arrest in cancer cells.

Biological Activity

- Anticancer Activity : The compound exhibits potent anticancer properties, with IC50 values ranging from 9 to 43 nM in various cancer cell lines. This suggests a strong ability to inhibit cell proliferation and induce apoptosis in malignant cells .

- Anti-Angiogenic Effects : Research indicates that this compound also possesses anti-angiogenic properties, which may enhance its effectiveness as an anticancer agent by preventing the formation of new blood vessels that tumors require for growth .

- Inhibition of Cytochrome P450 Enzymes : The compound has been shown to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP3A4), which are crucial for drug metabolism. This characteristic could lead to drug-drug interactions when used in combination therapies .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : In a study involving various human cancer cell lines, this compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .

- Microtubule Disruption : Another investigation focused on the compound's ability to disrupt microtubule formation in vitro, confirming its role as a microtubule destabilizer and highlighting its potential use in treating cancers resistant to conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。